molecular formula C8H9BrF2N2O2 B2961024 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856047-48-7

2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2961024
CAS No.: 1856047-48-7
M. Wt: 283.073
InChI Key: GKCJFLPSPQHDGR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole ring substituted with bromine at position 4 and difluoromethyl (-CF₂H) at position 3.

Molecular Formula: C₈H₉BrF₂N₂O₂
Molecular Weight: 283.07 g/mol
Key Properties (predicted):

  • pKa: 4.26 ± 0.10 (carboxylic acid group)
  • Boiling Point: 394.0 ± 42.0 °C
  • Density: 1.76 ± 0.1 g/cm³

Applications:
Primarily used as an intermediate in pharmaceutical synthesis, particularly for molecules requiring halogenated pyrazole motifs for target binding or metabolic resistance .

Properties

IUPAC Name

2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-8(2,7(14)15)13-3-4(9)5(12-13)6(10)11/h3,6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCJFLPSPQHDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the propanoic acid moiety: This can be accomplished through a series of reactions including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.

    Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Difluoromethylation: Difluoromethyl phenyl sulfone in the presence of a base such as potassium tert-butoxide.

    Coupling reactions: Palladium catalysts in the presence of a base and a suitable ligand.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.

Scientific Research Applications

2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antifungal properties.

    Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents (Positions) Propanoic Acid Substituent pKa (Predicted) Key Differences
Target Compound (1856030-59-5) C₈H₉BrF₂N₂O₂ 283.07 4-Br, 3-CF₂H 2-methyl 4.26 Reference compound
2-[4-Bromo-3-CF₂H-1H-pyrazol-1-yl]propanoic acid (1379811-34-3) C₇H₇BrF₂N₂O₂ 269.04 4-Br, 3-CF₂H None - Lacks methyl group; lower molecular weight
3-[4-Bromo-5-CF₂H-1H-pyrazol-1-yl]-2-methylpropanoic acid C₈H₉BrF₂N₂O₂ 283.07 4-Br, 5-CF₂H 2-methyl - Difluoromethyl at pyrazole position 5
2-[4-Br-5-Me-3-CF₃-1H-pyrazol-1-yl]propanoic acid (1005584-44-0) C₈H₈BrF₃N₂O₂ 315.07 4-Br, 5-Me, 3-CF₃ None - Trifluoromethyl at position 3; higher lipophilicity
Key Insights from Structural Differences :

The methyl group slightly elevates molecular weight (283.07 vs. 269.04 g/mol) and may reduce aqueous solubility .

Pyrazole Substituent Positioning :

  • Bromine at Position 4 : Common across all compounds, bromine acts as a leaving group in nucleophilic substitution reactions, aiding further derivatization .
  • Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) :

  • CF₂H (target compound) offers moderate electron-withdrawing effects, balancing reactivity and metabolic stability.
  • CF₃ (1005584-44-0) is more electronegative, enhancing resistance to oxidative metabolism but increasing lipophilicity (logP) .

Isomeric Variations :

  • The compound in (CF₂H at pyrazole position 5) demonstrates how substituent positioning alters electronic distribution. This isomer may exhibit distinct reactivity in cross-coupling reactions compared to the target compound.

Biological Activity

2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring with bromine and difluoromethyl substitutions. Its molecular formula is C8H10BrF2N3O2C_8H_{10}BrF_2N_3O_2 with a molecular weight of 292.08 g/mol. The structural features contribute to its unique biological activities.

PropertyValue
Molecular FormulaC₈H₁₀BrF₂N₃O₂
Molecular Weight292.08 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi, including Candida albicans and Aspergillus fumigatus . The substitution pattern on the pyrazole ring, particularly the presence of bromine and difluoromethyl groups, appears to enhance this activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases involved in cell proliferation .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Studies suggest that pyrazole derivatives can act as enzyme inhibitors or modulators, affecting pathways related to inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazole derivatives on human breast cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .

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